molecular formula C22H15ClFN3O3 B11307879 N-(3-chlorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(3-chlorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11307879
M. Wt: 423.8 g/mol
InChI Key: AFSWMKGMHPNEPK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl, fluorophenyl, and oxadiazole groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)phenol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features and is used in similar applications.

    2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide:

Uniqueness

N-(3-chlorophenyl)-2-{3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H15ClFN3O3

Molecular Weight

423.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C22H15ClFN3O3/c23-15-6-4-7-16(12-15)25-20(28)13-29-17-8-3-5-14(11-17)21-26-22(30-27-21)18-9-1-2-10-19(18)24/h1-12H,13H2,(H,25,28)

InChI Key

AFSWMKGMHPNEPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC(=CC=C4)Cl)F

Origin of Product

United States

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